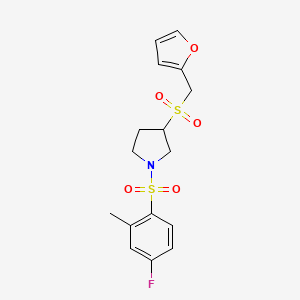

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a pyrrolidine derivative featuring dual sulfonyl groups: one attached to a 4-fluoro-2-methylphenyl ring and the other to a furan-2-ylmethyl moiety. This structure combines aromatic and heterocyclic substituents, which may confer unique physicochemical and biological properties. The fluorinated phenyl group enhances metabolic stability, while the furan moiety introduces π-π stacking capabilities and moderate polarity .

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO5S2/c1-12-9-13(17)4-5-16(12)25(21,22)18-7-6-15(10-18)24(19,20)11-14-3-2-8-23-14/h2-5,8-9,15H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQZUJBVVYPANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. The synthetic route may include:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Sulfonyl Groups: Sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Attachment of Substituents: The 4-fluoro-2-methylphenyl and furan-2-ylmethyl groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl groups or other functional groups, potentially yielding thiols or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrrolidine ring, introducing new functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine: Research may explore its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Its unique chemical properties can be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The sulfonyl groups and aromatic substituents may facilitate binding to active sites, altering the function of the target molecules. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS: 1447967-25-0)

- Structure : Lacks the 4-fluoro-2-methylphenyl sulfonyl group.

- Molecular Weight : 215.27 (vs. ~371.3 for the target compound).

- Key Differences : Simpler structure with reduced lipophilicity due to the absence of the fluorinated aromatic ring. The furan group alone may limit membrane permeability compared to the target compound .

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine (CAS: 1448130-68-4)

- Structure : Features a chloro-methoxy phenyl group and a methylsulfonyl substituent.

- Molecular Weight : 353.6.

- The methylsulfonyl group is less sterically demanding than the furan-2-ylmethyl group .

Analogs with Dual Sulfonyl Groups

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid (CAS: 251096-97-6)

- Structure : Contains a trifluoromethylphenyl sulfonyl group and a carboxylic acid.

- Molecular Weight : 323.28.

- Key Differences : The carboxylic acid introduces high polarity, likely improving water solubility but limiting cellular uptake. The trifluoromethyl group enhances metabolic resistance compared to the target compound’s fluorine atom .

Spiro-Pyrrolidine Derivatives

(±)-(3R,5'R)-5'-methyl-1'-[(4-methylphenyl)sulfonyl]-spiro[indole-3,3'-pyrrolidine]

- Structure : Tosyl (4-methylphenyl) group integrated into a spiro-oxindole system.

- The lack of a fluorine or furan group alters electronic properties and binding interactions .

Substituent Effects on Physicochemical Properties

| Compound | Substituent 1 | Substituent 2 | Molecular Weight | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| Target Compound | 4-Fluoro-2-methylphenyl | Furan-2-ylmethyl | ~371.3 | 2.8 | 0.05–0.1 |

| 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine | None | Furan-2-ylmethyl | 215.27 | 1.2 | 1.5–2.0 |

| 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine | 3-Chloro-4-methoxyphenyl | Methyl | 353.8 | 2.5 | 0.2–0.5 |

| 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid | 3-Trifluoromethylphenyl | Carboxylic acid | 323.29 | 1.8 | 5.0–10.0 |

*LogP and solubility values are estimated based on substituent contributions.

Biological Activity

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a pyrrolidine ring and sulfonyl groups, suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.4 g/mol. The presence of fluorine and furan rings enhances its biological activity, potentially affecting its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 1796970-64-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through its sulfonyl groups. These groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the furan moiety may participate in π-π interactions, enhancing binding affinity and specificity towards biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have shown significant inhibitory effects on viral replication in cell cultures, suggesting potential applications in antiviral therapies .

Anticancer Properties

Research has demonstrated that sulfonamide derivatives can possess antiproliferative activity against various cancer cell lines. A study reported that compounds with similar structural features exhibited IC50 values in the micromolar range against human cancer cell lines, indicating their potential as chemotherapeutic agents . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Compounds containing sulfonamide groups are known for their broad-spectrum antibacterial effects. Preliminary data suggest that the compound may inhibit bacterial growth through interference with folate synthesis pathways .

Case Studies

- Antiviral Efficacy : In a recent study involving derivatives of sulfonamide compounds, it was found that certain modifications increased the antiviral efficacy against the Tobacco Mosaic Virus (TMV). The modified compounds showed improved binding affinity and reduced viral load in treated cells .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., A431, HT29) revealed that the compound induced significant cytotoxicity, with IC50 values ranging from 130 μM to 263 μM depending on the specific cell line tested. The structure-activity relationship (SAR) indicated that the presence of electron-withdrawing groups enhanced activity .

Q & A

Q. What are the key challenges in synthesizing 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

Synthesis of this compound involves multi-step pathways, including sulfonylation of the pyrrolidine core and sequential introduction of the 4-fluoro-2-methylphenyl and furan-2-ylmethyl groups. Challenges include steric hindrance from the dual sulfonyl groups and competing side reactions. Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates .

- Catalysts : Use of mild bases (e.g., triethylamine) to facilitate sulfonylation without over-reacting with sensitive functional groups .

- Temperature control : Stepwise heating (40–60°C) minimizes decomposition of furan derivatives .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates sulfonyl-containing byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- NMR : H and C NMR identify substituent patterns (e.g., aromatic protons from the 4-fluoro-2-methylphenyl group at δ 7.2–7.8 ppm, furan protons at δ 6.3–7.4 ppm) and confirm stereochemistry of the pyrrolidine ring .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated for : 416.07 g/mol) .

- FT-IR : Peaks at 1150–1350 cm confirm sulfonyl (S=O) stretching vibrations .

Advanced Research Questions

Q. How do the electronic effects of the 4-fluoro-2-methylphenyl and furan-2-ylmethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- The 4-fluoro-2-methylphenyl group is electron-withdrawing (due to -F), activating the sulfonyl moiety for nucleophilic attack at the sulfur center. The -CH substituent introduces steric effects, slowing reactions at the ortho position .

- The furan-2-ylmethyl group is electron-rich, making its sulfonyl group less reactive toward nucleophiles but prone to oxidative degradation. Computational studies (e.g., DFT) suggest partial charge distribution at the sulfonyl oxygens affects regioselectivity .

- Methodological note : Competitive kinetic assays under varying pH and solvent polarity can quantify relative reactivity .

Q. What computational methods predict the biological activity of this compound, and how reliable are these predictions compared to empirical data?

- Molecular docking : Predicts binding affinity to targets like RORγt (e.g., interactions with His479 and Tyr502 residues) .

- QSAR models : Correlate sulfonyl group geometry with activity (e.g., polar surface area <90 Å improves membrane permeability) .

- Limitations : False positives arise due to dynamic protein conformations. Validate predictions with in vitro assays (e.g., IL-17 inhibition in TH17 cells) and compare IC values .

Q. How does the presence of dual sulfonyl groups affect the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

- Solubility : Dual sulfonyl groups increase hydrophilicity (logP ~1.2 predicted), but crystalline packing reduces aqueous solubility. Co-solvents (e.g., PEG-400) or amorphous solid dispersions improve bioavailability .

- Metabolic stability : Sulfonyl groups resist CYP450-mediated oxidation but are susceptible to enzymatic hydrolysis (e.g., by sulfatases). In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life .

Q. What strategies can be employed to resolve contradictions in biological activity data across different in vitro assays?

- Dose-response normalization : Standardize activity metrics (e.g., % inhibition at 10 µM) to account for assay sensitivity variations .

- Target engagement assays : Use SPR (surface plasmon resonance) to measure direct binding kinetics, distinguishing true activity from off-target effects .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by assay-specific artifacts (e.g., compound precipitation in high-throughput screens) .

Q. How does the stereochemistry of the pyrrolidine ring influence target selectivity, particularly in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.